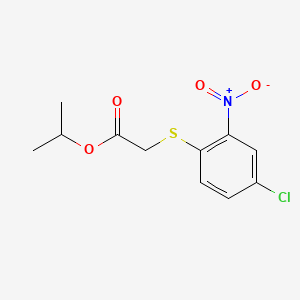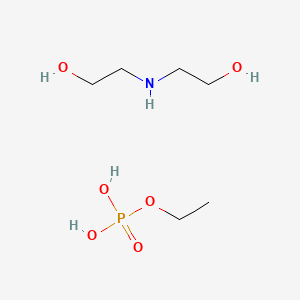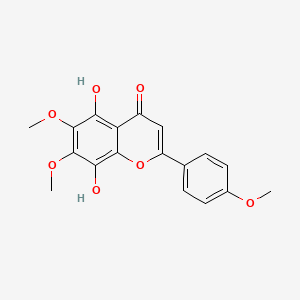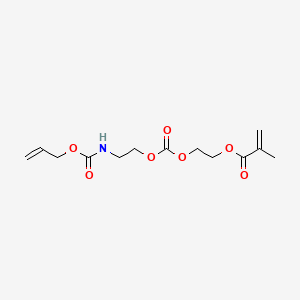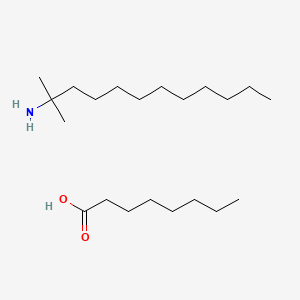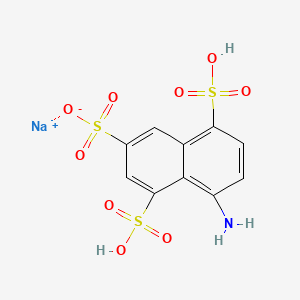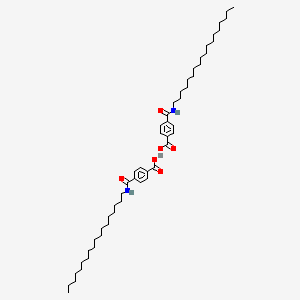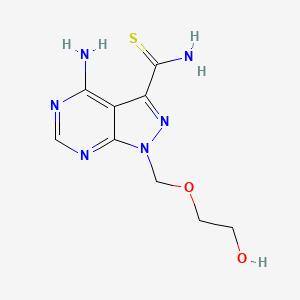
(3-((2-Hydroxynaphthyl)azo)phenyl)dimethylammonium methyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((2-Hydroxynaphthyl)azo)phenyl)dimethylammonium methyl sulphate is an organic compound known for its vibrant color and applications in various fields. This compound is a type of azo dye, which is characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. The compound’s structure includes a naphthyl group, a phenyl group, and a dimethylammonium group, making it a complex molecule with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-((2-Hydroxynaphthyl)azo)phenyl)dimethylammonium methyl sulphate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-naphthol, which is treated with sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with N,N-dimethylaniline in the presence of a base to form the azo compound. The final step involves the methylation of the azo compound with methyl sulphate to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reagent concentrations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
(3-((2-Hydroxynaphthyl)azo)phenyl)dimethylammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
(3-((2-Hydroxynaphthyl)azo)phenyl)dimethylammonium methyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titrations due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mecanismo De Acción
The mechanism of action of (3-((2-Hydroxynaphthyl)azo)phenyl)dimethylammonium methyl sulphate involves its interaction with molecular targets through its azo group and aromatic rings. The compound can form hydrogen bonds, π-π interactions, and electrostatic interactions with various biomolecules. These interactions can lead to changes in the conformation and function of the target molecules, resulting in the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- (4-((2-Hydroxynaphthyl)azo)phenyl)dimethylammonium methyl sulphate
- (3-((2-Hydroxynaphthyl)azo)phenyl)trimethylammonium chloride
- (3-((2-Hydroxynaphthyl)azo)phenyl)ethylammonium bromide
Uniqueness
(3-((2-Hydroxynaphthyl)azo)phenyl)dimethylammonium methyl sulphate is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound in scientific research and industry.
Propiedades
Número CAS |
94136-08-0 |
|---|---|
Fórmula molecular |
C19H21N3O5S |
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
[3-[(2-hydroxynaphthalen-1-yl)diazenyl]phenyl]-dimethylazanium;methyl sulfate |
InChI |
InChI=1S/C18H17N3O.CH4O4S/c1-21(2)15-8-5-7-14(12-15)19-20-18-16-9-4-3-6-13(16)10-11-17(18)22;1-5-6(2,3)4/h3-12,22H,1-2H3;1H3,(H,2,3,4) |
Clave InChI |
XXSYFVOEXNKQDD-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)C1=CC=CC(=C1)N=NC2=C(C=CC3=CC=CC=C32)O.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


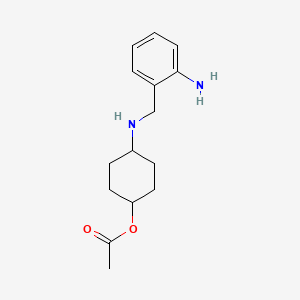
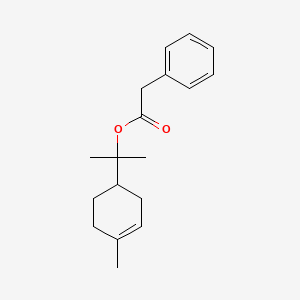
![(1S,2R,5R,7R,8R,9R,11R,13R,14R)-2-ethyl-8-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B12672923.png)
